molecular formula C10H14ClN3O2 B8360363 (1-(((2-Amino-6-chloro-4-pyrimidinyl)oxy)methyl)cyclobutyl)methanol

(1-(((2-Amino-6-chloro-4-pyrimidinyl)oxy)methyl)cyclobutyl)methanol

Cat. No. B8360363
M. Wt: 243.69 g/mol
InChI Key: SXNXKYNKWRNHMW-UHFFFAOYSA-N
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Patent
US06080750

Procedure details

60% Sodium hydride (0.4 g, 0.01 mol) was suspended in dry dioxane (40 ml) and dihydroxymethylcyclobutane (1.16 g, 0.01 mol) dissolved in dry dioxane (40 ml) was dropwise added thereto. The mixture was stirred at 60-70° C. for 30 minutes, and 2-amino-4,6-dichloropyrimidine (1.64 g, 0.01 mol) was added. The mixture was refluxed for 3 hours, and filtrated. The solvent in the filtrate was distilled away under reduced pressure and the residue was purified by silica gel column chromatography (chloroform:methanol=50:1) to give white crystals (1.24 g, 50.8%), m.p. 125-127° C. (acetone).
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
dihydroxymethylcyclobutane
Quantity
1.16 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
1.64 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four
Yield
50.8%

Identifiers

REACTION_CXSMILES
[H-].[Na+].O[CH:4]([CH:6]1[CH2:9][CH2:8][CH2:7]1)[OH:5].[NH2:10][C:11]1[N:16]=[C:15](Cl)[CH:14]=[C:13]([Cl:18])[N:12]=1.[O:19]1CCOC[CH2:20]1>>[NH2:10][C:11]1[N:16]=[C:15]([O:5][CH2:4][C:6]2([CH2:20][OH:19])[CH2:9][CH2:8][CH2:7]2)[CH:14]=[C:13]([Cl:18])[N:12]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
dihydroxymethylcyclobutane
Quantity
1.16 g
Type
reactant
Smiles
OC(O)C1CCC1
Name
Quantity
40 mL
Type
reactant
Smiles
O1CCOCC1
Step Three
Name
Quantity
1.64 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)Cl)Cl
Step Four
Name
Quantity
40 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 (± 5) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 60-70° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropwise added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtrated
DISTILLATION
Type
DISTILLATION
Details
The solvent in the filtrate was distilled away under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (chloroform:methanol=50:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=NC(=CC(=N1)OCC1(CCC1)CO)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.24 g
YIELD: PERCENTYIELD 50.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.